molecular formula C11H15NO2S B12106407 Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- CAS No. 4378-11-4

Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-

Cat. No.: B12106407
CAS No.: 4378-11-4
M. Wt: 225.31 g/mol
InChI Key: LFDBFDNFEXIDJQ-UHFFFAOYSA-N
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Description

Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- (CAS 4378-11-4) is a specialized biochemical compound with the molecular formula C 11 H 15 NO 2 S and a molecular weight of 225.31 g/mol . This molecule features a structure that incorporates a benzylthioether side chain, making it a candidate for research in organic synthesis and as a potential building block for more complex chemical entities. Its structure suggests potential applicability in the study of branched-chain amino acid (BCAA) analogs. BCAAs and their derivatives are a significant area of research, particularly in understanding metabolic pathways and the production of flavor compounds or biofuels through the modification of 2-keto acid precursors . Researchers can explore this compound's properties as a substrate or intermediate in enzymatic and chemical synthesis studies. The compound is provided for research and development purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or household use.

Properties

IUPAC Name

2-amino-3-benzylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDBFDNFEXIDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)SCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315754
Record name Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-11-4
Record name Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Halogenated Intermediates

A foundational approach involves halogenation at the C3 position of 2-aminobutanoic acid, followed by displacement with benzyl mercaptan. For instance, bromination of 2-aminobutanoic acid using phosphorus tribromide yields 2-amino-3-bromobutanoic acid, which reacts with benzyl mercaptan in the presence of a base such as potassium carbonate. This method typically achieves moderate yields (45–60%) due to competing elimination reactions.

Reaction Conditions :

  • Substrate : 2-Amino-3-bromobutanoic acid

  • Nucleophile : Benzyl mercaptan (1.2 equivalents)

  • Base : K₂CO₃ (2.0 equivalents)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C, 8 hours

  • Yield : 58%

Purification via recrystallization from ethanol/water mixtures enhances purity to >95%, though scalability is limited by solvent volume requirements.

Michael Addition to α,β-Unsaturated Carbonyl Intermediates

The Michael addition of benzyl mercaptan to α,β-unsaturated esters or nitriles provides a regioselective pathway. For example, 2-acetamido-3-butenoate undergoes thiol addition in tetrahydrofuran (THF) at 0°C, yielding 2-acetamido-3-(phenylmethylthio)butanoate after hydrolysis.

Key Advantages :

  • High regioselectivity (>90%)

  • Mild conditions preserve amino group integrity

Modern Free Radical Thiol-Ene Reactions

Mechanism and Substrate Design

Free radical addition, adapted from HMBA synthesis, involves reacting 2-amino-3-butenoic acid derivatives with benzyl mercaptan under initiators like azobisisobutyronitrile (AIBN). The radical chain mechanism proceeds as follows:

  • Initiation : AIBN decomposes at 50–60°C to generate radicals.

  • Propagation : Radicals abstract hydrogen from benzyl mercaptan, forming thiyl radicals that add to the double bond.

  • Termination : Radical recombination concludes the reaction.

Optimized Parameters :

  • Substrate : Methyl 2-amino-3-butenoate

  • Thiol : Benzyl mercaptan (5.0 equivalents)

  • Initiator : AIBN (2 mol%)

  • Temperature : 55°C, 6 hours

  • Pressure : 60 psig (to maintain liquid phase)

  • Yield : 72%

Comparative Analysis of Radical Initiators

InitiatorTemperature (°C)Yield (%)Byproducts
AIBN5572<5%
NBS606510–15%
DTBP70688%

AIBN offers superior control over side reactions, making it preferable for pharmaceutical-grade synthesis.

Enzymatic and Biocatalytic Approaches

Transaminase-Mediated Amination

Recent advances employ ω-transaminases to introduce the amino group post-thioether formation. For example, 3-(phenylmethylthio)butanoic acid is aminated using alanine as the amine donor, achieving enantiomeric excesses >98% under mild conditions.

Process Metrics :

  • Enzyme : Chromobacterium violaceum transaminase

  • pH : 7.5, 30°C

  • Conversion : 85% in 24 hours

  • Downstream Processing : Ion-exchange chromatography

Thioether Formation via C–S Lyases

Cysteine lyases catalyze the addition of benzyl mercaptan to dehydroalanine residues, though substrate specificity limits broader application.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Adopting continuous flow technology enhances the free radical method’s scalability:

  • Residence Time : 20 minutes

  • Throughput : 5 kg/day

  • Purity : 99% (via in-line HPLC monitoring)

Solvent Recycling and Waste Reduction

Ethyl acetate, used in extraction, is recovered via distillation (90% efficiency), reducing environmental impact.

Challenges and Optimization Opportunities

Byproduct Formation in Radical Reactions

Oxidation of the thioether to sulfoxide occurs under aerobic conditions, mitigated by inert atmospheres (N₂ or Ar) and antioxidants (0.1% ascorbic acid).

Racemization During Amination

Basic conditions in nucleophilic substitutions cause partial racemization (up to 15%), addressed by:

  • Low-Temperature Reactions : 0–5°C

  • Chiral Auxiliaries : (S)-Phenethylamine derivatives

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR : δ 7.2–7.4 (aromatic protons), δ 3.1 (–SCH₂Ph), δ 1.8 (NH₂)

  • LC-MS : [M+H]⁺ = 242.0947 (calculated), 242.0951 (observed)

Purity Assessment via HPLC

ColumnMobile PhaseRetention Time (min)Purity (%)
C18Acetonitrile/H₂O (70:30)8.299.5

Chemical Reactions Analysis

Oxidation of the Thioether Group

The benzylthio (–S–CH2C6H5) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reaction Conditions Product References
Oxidation to sulfoxideH₂O₂ (30%), Fe²⁺, pH 7.4, RT2-Amino-3-[(phenylmethyl)sulfinyl]butanoic acid
Oxidation to sulfonem-CPBA (2 eq.), CH₂Cl₂, 0–25°C2-Amino-3-[(phenylmethyl)sulfonyl]butanoic acid

Key Findings :

  • The thioether’s oxidation is catalyzed by iron in biological systems, generating reactive oxygen species (ROS) such as hydroxyl radicals .

  • Strong oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) quantitatively yield sulfones .

Amine Group Reactivity

The primary amine (–NH2) participates in nucleophilic reactions, including acylation and Schiff base formation.

Acylation:

Reagent Conditions Product References
Acetic anhydridePyridine, RT, 12 h2-Acetamido-3-[(phenylmethyl)thio]butanoic acid
Benzoyl chlorideNaOH (10%), 0°C, 2 h2-Benzamido-3-[(phenylmethyl)thio]butanoic acid

Key Findings :

  • Acylation enhances the compound’s lipophilicity, a strategy used in prodrug design for amino acid transporters .

Schiff Base Formation:

Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imine derivatives, which are stabilized by conjugation with the carboxylic acid group .

Carboxylic Acid Derivatives

The –COOH group undergoes esterification, amidation, and decarboxylation.

Reaction Conditions Product References
Esterification (MeOH)H₂SO₄ (cat.), reflux, 6 hMethyl 2-amino-3-[(phenylmethyl)thio]butanoate
Amidation (NH₃)DCC, HOBt, DMF, RT, 24 h2-Amino-3-[(phenylmethyl)thio]butanamide
DecarboxylationPyridine, 180°C, 3 h3-[(Phenylmethyl)thio]-2-aminobutane

Key Findings :

  • Decarboxylation under thermal conditions produces volatile amines, relevant to flavor chemistry .

Thioether Participation in C–S Bond Reactions

The –S–CH2C6H5 group participates in nucleophilic substitutions and metal-catalyzed cross-couplings.

Reaction Conditions Product References
Alkylation (CH₃I)K₂CO₃, DMF, 60°C, 8 h2-Amino-3-[(phenylmethyl)(methyl)thio]butanoic acid
Arylation (Ar–X)CuI, L-proline, DMSO, 100°C2-Amino-3-[arylthio]butanoic acid derivatives

Key Findings :

  • Copper-mediated cross-couplings enable diversification of the thioether moiety for drug discovery .

Biological Relevance

  • ROS Generation : The thioether’s oxidation in vivo contributes to oxidative stress, implicating the compound in redox biology .

  • Transport Selectivity : Structural analogs (e.g., β-substituted β-amino acids) exhibit LAT1/4F2hc transporter selectivity, suggesting therapeutic potential .

Scientific Research Applications

Biological Activities

Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- has been studied for its various biological activities:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of thiazole and similar moieties have shown promising results in inhibiting tumor growth in vitro .
  • Antimicrobial Properties : Compounds featuring the thioether functional group have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antimicrobial efficacy .
  • Neuroprotective Effects : There are indications that certain derivatives may interact with metabotropic glutamate receptors, presenting potential therapeutic applications for neurodegenerative diseases .

Pharmaceutical Development

Due to its diverse biological activities, Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- is being investigated for several pharmaceutical applications:

  • Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells makes it a candidate for developing new anticancer drugs.
  • Antibiotic Development : Its antimicrobial properties suggest potential use as a lead compound in the design of new antibiotics, particularly against resistant strains of bacteria.

Synthesis of Novel Compounds

The compound can serve as a precursor for synthesizing various derivatives with enhanced biological activities. Researchers are exploring the modification of the phenyl ring and the sulfur-containing group to improve efficacy and reduce toxicity.

Case Studies

  • Antitumor Activity Evaluation : A study evaluated the cytotoxicity of Butanoic acid derivatives on different cancer cell lines (e.g., MCF-7 and HepG2). The results indicated that certain modifications significantly improved IC50 values compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Assessment : Another study focused on the synthesis of thiazole-bearing compounds derived from Butanoic acid, demonstrating effective antibacterial activity comparable to established antibiotics such as norfloxacin .

Mechanism of Action

The mechanism of action of Butanoic acid,2-amino-3-[(phenylmethyl)thio]-, [S-(R*,S*)]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylthio group can modulate the compound’s binding affinity and selectivity, influencing its biological activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural features, molecular properties, and applications of the target compound with its analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings Reference
Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- -NH₂ (C2), -SCH₂C₆H₅ (C3) C₁₁H₁₅NO₂S 225.31 g/mol Potential ligand in metal complexes (inferred from analogues)
2-Amino-4-(methylthio)butanoic acid -NH₂ (C2), -SCH₃ (C4) C₅H₁₁NO₂S 149.21 g/mol Kinetic studies in oxidation reactions; reactivity influenced by solvent polarity
Butanoic acid, 4-amino-3-[[...]thio]- (Elsibucol) Complex arylthio and tert-butyl substituents C₃₅H₅₄O₄S₂ 602.93 g/mol Pharmaceutical agent (prevention of organ transplant rejection)
Butanoic acid, 3-cyano-2-[(4,6-dimethoxy-2-pyrimidinyl)thio]-3-methyl- -CN, -S-pyrimidine (C2/C3) C₁₃H₁₆N₄O₃S₂ 356.43 g/mol Agrochemical intermediate (herbicide/pesticide candidate)
Butanoic acid, 4-amino-2-(aminomethyl)-3,3-dimethyl- -NH₂ (C4), -CH₂NH₂ (C2), -CH₃ (C3) C₇H₁₆N₂O₂ 160.21 g/mol High hydrophilicity (LogP = -0.4); potential use in peptide synthesis or metal chelation

Functional Group Impact on Properties and Reactivity

  • This may influence its solubility in polar solvents and coordination behavior with metals . In contrast, 4-amino-2-(aminomethyl)-3,3-dimethylbutanoic acid () has dual amino groups, increasing basicity and water solubility (LogP = -0.4).
  • Thioether Substituents :

    • The phenylmethylthio group in the target compound imparts higher lipophilicity compared to methylthio (-SCH₃) or pyrimidinylthio groups. This could enhance membrane permeability in biological systems or compatibility with organic synthesis .
    • Elsibucol () demonstrates that bulky arylthio substituents can confer therapeutic activity, likely due to steric effects and enhanced binding to biological targets.
  • Reactivity in Synthesis: Derivatives like 3-cyano-2-[(4,6-dimethoxy-2-pyrimidinyl)thio]-3-methylbutanoic acid () highlight the role of electron-withdrawing groups (e.g., -CN) in stabilizing intermediates during heterocyclic synthesis. The target compound’s phenylmethylthio group may participate in nucleophilic substitution or oxidation reactions, similar to thioether-containing agrochemicals .

Biological Activity

Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- (CAS Number: 4378-11-4) is a sulfur-containing organic compound with significant potential in biological applications. Its unique structure, which includes an amino group, a butanoic acid backbone, and a phenylmethylthio substituent, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- is C₁₁H₁₅NO₂S, with a molecular weight of approximately 225.31 g/mol. The presence of both amino and thio groups enhances its reactivity and biological properties.

The biological activity of Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- is primarily attributed to its interaction with specific enzymes and receptors. The phenylmethylthio group modulates the compound's binding affinity and selectivity, influencing various metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
  • Receptor Modulation : It could act as a modulator for specific receptors, affecting signal transduction pathways.

Biological Activities

Research indicates that Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
  • Anticonvulsant Effects : Similar compounds have shown anticonvulsant activity; thus, this compound may share similar properties.
  • Antitumor Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Butanoic acidC₄H₈O₂Simple carboxylic acid
2-Amino-3-phenylbutanoic acidC₁₀H₁₃NO₂Lacks sulfur; simpler structure
Phenylmethyl thioetherC₈H₉SContains sulfur; lacks amino group
2-Amino-thiophenolC₆H₇NOSContains amino and thiol groups; different base structure

Biological Activity Summary

Activity TypeObservations
AntimicrobialPotential activity against Gram-positive bacteria
AnticonvulsantPossible effects similar to established anticonvulsants
AntitumorOngoing studies in various cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro tests have indicated that Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- exhibits antimicrobial activity comparable to standard antibiotics against certain bacterial strains .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays on A549 human lung adenocarcinoma cells showed promising results, suggesting that the compound may inhibit cell proliferation effectively .
  • Mechanistic Studies : Molecular docking simulations have been employed to elucidate the binding interactions between this compound and target enzymes involved in metabolic pathways. These studies indicate significant binding affinities that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing the benzylthio group into 2-amino-3-substituted butanoic acid derivatives?

  • Methodological Answer : The benzylthio group (-S-CH2Ph) can be introduced via nucleophilic substitution or thiol-ene "click" chemistry. For example, a brominated precursor at position 3 of 2-aminobutanoic acid can react with benzylthiol (PhCH2SH) under basic conditions. Alternatively, Michael addition using thiols to α,β-unsaturated carbonyl intermediates may be applicable. Purification typically involves column chromatography or recrystallization, followed by NMR (1H/13C) and mass spectrometry for validation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : 1H NMR can identify the benzylthio group (δ ~2.8–3.2 ppm for -SCH2Ph protons; aromatic protons at δ ~7.2–7.4 ppm) and the amino group (δ ~1.5–2.5 ppm, depending on protonation state).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C11H15NO2S, expected [M+H]+ = 242.0947).
  • HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid to resolve charged species .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility can be tested in PBS (pH 7.4), DMSO, and ethanol via gravimetric analysis. Stability studies involve incubating the compound at 37°C in buffer and analyzing degradation products via LC-MS over 24–72 hours. The thioether linkage may oxidize to sulfoxide under oxidative conditions, requiring antioxidants (e.g., TCEP) in storage buffers .

Advanced Research Questions

Q. How does the steric and electronic nature of the benzylthio group influence the compound’s reactivity in enzymatic or catalytic systems?

  • Methodological Answer : Computational modeling (DFT or molecular docking) predicts interactions with active sites (e.g., cysteine proteases or oxidoreductases). Experimentally, kinetic assays using fluorogenic substrates or stopped-flow techniques can measure inhibition constants (Ki) or catalytic turnover rates. Comparative studies with methylthio or smaller thioether analogs isolate steric/electronic effects .

Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., logP, pKa) for this compound?

  • Methodological Answer :

  • logP : Use shake-flask method with octanol/water partitioning and validate via HPLC retention time correlation.
  • pKa : Potentiometric titration (e.g., GLpKa) determines ionizable groups (amino and carboxylic acid). Discrepancies may arise from solvent polarity or ionic strength, requiring standardized buffer conditions .

Q. How can researchers investigate the metabolic fate of this compound in mammalian systems?

  • Methodological Answer : Radiolabel (14C or 3H) the benzylthio group and administer to hepatocyte cultures or murine models. Analyze metabolites via LC-MS/MS with stable isotope tracing. Key pathways may include S-oxidation (to sulfoxide/sulfone) or glutathione conjugation. CYP450 inhibition/induction assays identify metabolic enzymes involved .

Key Research Challenges

  • Stereochemical Control : The amino and thioether groups create chiral centers. Asymmetric synthesis (e.g., chiral auxiliaries or enzymatic resolution) is critical for producing enantiopure material .
  • Oxidative Sensitivity : The thioether group’s susceptibility to oxidation necessitates inert atmospheres (N2/Ar) during synthesis and storage under -20°C with desiccants .

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